molecular formula C67H55N5O4 B13035076 (2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL

(2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL

Cat. No.: B13035076
M. Wt: 994.2 g/mol
InChI Key: KZIFMRSPCAITKT-SZLADBSWSA-N
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Description

(2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL is a complex organic compound that features a purine base attached to a tetrahydrofuran ring The compound is characterized by multiple trityl (triphenylmethyl) groups, which are often used as protective groups in organic synthesis

Preparation Methods

The synthesis of (2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL typically involves multiple steps, including the protection of functional groups, formation of the purine base, and attachment of the trityl groups. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The purine base can be reduced under specific conditions to yield different derivatives.

    Substitution: The trityl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

(2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trityl groups may play a role in stabilizing the compound and enhancing its binding affinity to these targets. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction processes, depending on the specific application being studied.

Comparison with Similar Compounds

Similar compounds include other purine derivatives and trityl-protected molecules. Compared to these compounds, (2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C67H55N5O4

Molecular Weight

994.2 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-[6-(tritylamino)purin-9-yl]-4-trityloxy-2-(trityloxymethyl)oxolan-3-ol

InChI

InChI=1S/C67H55N5O4/c73-60-58(46-74-66(52-34-16-4-17-35-52,53-36-18-5-19-37-53)54-38-20-6-21-39-54)75-64(61(60)76-67(55-40-22-7-23-41-55,56-42-24-8-25-43-56)57-44-26-9-27-45-57)72-48-70-59-62(68-47-69-63(59)72)71-65(49-28-10-1-11-29-49,50-30-12-2-13-31-50)51-32-14-3-15-33-51/h1-45,47-48,58,60-61,64,73H,46H2,(H,68,69,71)/t58-,60-,61-,64-/m1/s1

InChI Key

KZIFMRSPCAITKT-SZLADBSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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